molecular formula C22H23N3O3S B2757145 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole CAS No. 897468-24-5

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole

Cat. No.: B2757145
CAS No.: 897468-24-5
M. Wt: 409.5
InChI Key: SWWGTNSEJDFKQT-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole is a complex organic compound that features a benzodioxine ring fused with a piperazine and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine core, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperazine moiety can be introduced through nucleophilic substitution reactions, and the benzothiazole ring can be formed via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction of nitro groups can produce amines.

Scientific Research Applications

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an α-adrenergic blocker, influencing neurotransmitter release and receptor activity . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Domoxin
  • Eltoprazine
  • Fluparoxan
  • Imiloxan
  • Piperoxan
  • Proroxan

Uniqueness

Compared to these similar compounds, 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole stands out due to its unique combination of the benzodioxine, piperazine, and benzothiazole moieties

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-2-15-3-5-17-20(13-15)29-22(23-17)25-9-7-24(8-10-25)21(26)16-4-6-18-19(14-16)28-12-11-27-18/h3-6,13-14H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWGTNSEJDFKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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